6,7-Dehydroroyleanone

Multidrug Resistance (MDR) P-glycoprotein Non-Small Cell Lung Cancer

Source 6,7-Dehydroroyleanone (DHR) for targeted anticancer and anti-inflammatory research. DHR is a uniquely functionalized abietane-type diterpene quinone featuring a C-12 hydroxyl group, quinone moiety, and specific unsaturation pattern that enables evasion of P-glycoprotein-mediated multidrug resistance (comparable IC50 ~10.6 µM in resistant vs. 10.3 µM in sensitive NCI-H460 cells) and potent iNOS inhibition (~65% NO suppression at 20 µM, surpassing dexamethasone). Its well-characterized cytotoxicity and successful nanoencapsulation (8-fold IC50 reduction via squalene conjugate nanoparticles) make it an ideal payload for drug delivery development and a critical probe for SAR libraries comparing royleanone-class diterpenes. Ensure your studies benefit from DHR's distinct biological fingerprint—order now.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 6855-99-8
Cat. No. B1221987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydroroyleanone
CAS6855-99-8
Synonyms12-hydroxy-abieta-6,8,12-trien-11,14-dione
6,7-dehydroroyleanone
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O
InChIInChI=1S/C20H26O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h7-8,11,13,21H,6,9-10H2,1-5H3/t13-,20-/m0/s1
InChIKeyDLSQHYBGHVPMAE-RBZFPXEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dehydroroyleanone (CAS 6855-99-8): A Cytotoxic Abietane Diterpene Quinone with Differentiated MDR-Evading Profile


6,7-Dehydroroyleanone (DHR; CAS 6855-99-8) is an abietane-type diterpene quinone, naturally occurring in various Plectranthus, Salvia, and Taxodium species [1]. Its core structure features a characteristic quinone moiety (C-11,14 dione) and a hydroxyl group at C-12, which distinguishes it from other royleanone-class diterpenes and underpins its distinct pharmacological properties [2].

Why 6,7-Dehydroroyleanone Cannot Be Replaced by Generic Abietane Diterpenes in Drug Discovery and Chemical Biology


Although many abietane diterpenes (e.g., royleanone, horminone, ferruginol) share a common tricyclic skeleton, their substitution patterns profoundly alter biological target engagement and pharmacokinetic behavior. For instance, the presence or absence of a quinone moiety, hydroxylation at specific positions, and the degree of ring unsaturation determine whether a compound acts as a P-glycoprotein (P-gp) substrate, induces apoptosis via distinct caspase pathways, or selectively inhibits inducible nitric oxide synthase (iNOS) [1]. Simple substitution with a structurally similar analog without explicit quantitative comparator data risks loss of the specific anti-multidrug resistance (MDR) activity or altered toxicity profiles documented for DHR [2].

Quantitative Evidence for Selecting 6,7-Dehydroroyleanone Over Royleanone Analogs in Cytotoxicity and MDR Reversal Studies


6,7-Dehydroroyleanone (DHR) Evades P-Glycoprotein (P-gp)-Mediated MDR, Enabling Potent Cytotoxicity in Resistant NCI-H460/R Cells

A critical differentiator for 6,7-dehydroroyleanone (DHR) is its lack of recognition by the P-glycoprotein (P-gp) efflux pump. Direct comparative studies demonstrate that while many cytotoxic agents are substrates for P-gp and exhibit reduced potency in MDR cells, DHR maintains comparable cytotoxicity in both drug-sensitive (NCI-H460) and drug-resistant (NCI-H460/R) human non-small cell lung cancer cell lines. This property is not shared by all royleanone-class diterpenes [1]. In the same study, the comparator royleanone 7α-acetoxy-6β-hydroxyroyleanone (Roy) showed some P-gp interaction, while DHR did not [2].

Multidrug Resistance (MDR) P-glycoprotein Non-Small Cell Lung Cancer Cytotoxicity

6,7-Dehydroroyleanone (DHR) Exhibits Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells Compared to Closely Related Royleanone Derivatives

In a head-to-head evaluation of three royleanone-class diterpenes isolated from the same plant source (Plectranthus bishopianus), 6,7-dehydroroyleanone (1) demonstrated marginally higher cytotoxic potency against the MCF-7 breast adenocarcinoma cell line compared to the two other analogs. While all three compounds were more potent than the clinical reference cisplatin, DHR showed the lowest IC50 value among the trio [1].

Breast Cancer Cytotoxicity Abietane Diterpenoids MCF-7

6,7-Dehydroroyleanone (DHR) Exhibits Superior Anti-Inflammatory Potency Compared to Dexamethasone in LPS-Stimulated Macrophages

DHR and its semisynthetic derivatives were evaluated for their ability to suppress nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. At a concentration of 20 µM, DHR (1) inhibited NO release by approximately 65%, a level of activity that surpassed that of the clinical anti-inflammatory drug dexamethasone (positive control) at the same concentration [1]. This activity is linked to DHR's ability to act as a competitive inhibitor of inducible nitric oxide synthase (iNOS) [2].

Anti-inflammatory Nitric Oxide Inhibition iNOS Macrophages

6,7-Dehydroroyleanone (DHR) Demonstrates Selective Cytotoxicity Against Cancer Cells with a Favorable Therapeutic Index Compared to Normal Cells

The therapeutic window of a cytotoxic compound is defined by its differential activity against cancer versus normal cells. DHR exhibited significant growth inhibition against NCI-H460 lung cancer cells while showing reduced cytotoxicity towards normal human embryonic bronchial epithelial cells (MRC-5). A quantitative comparison of IC50 values reveals a selectivity index (SI) greater than 1, indicating a degree of cancer cell selectivity [1]. This selectivity is not uniformly observed across all abietane diterpenes; for example, some studies report that horminone lacks such selectivity [2].

Cancer Selectivity Therapeutic Index Lung Cancer Cytotoxicity

6,7-Dehydroroyleanone (DHR) Shows Moderate Antibacterial Activity Against MSSA, Distinct from Broader-Spectrum Royleanones

While many abietane diterpenes exhibit broad-spectrum antibacterial activity, DHR's activity appears more targeted. In a recent study, DHR and its derivatives were screened against a panel of Gram-positive and Gram-negative bacteria. DHR demonstrated moderate activity specifically against methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 6538, but showed no activity against Enterococcus faecalis, Gram-negative bacteria, or methicillin-resistant S. aureus (MRSA) [1]. This contrasts with some other royleanones like horminone, which have been reported to possess broader antibacterial spectra, including activity against MRSA [2].

Antibacterial MSSA Staphylococcus aureus Diterpenoid

6,7-Dehydroroyleanone (DHR) Exhibits Potent Antileishmanial Activity Against L. major Promastigotes, Differentiating It from Inactive Analogs

In a study evaluating four abietane diterpenoids from Salvia hydrangea, DHR (compound 2) was tested for its antileishmanial activity against Leishmania major promastigotes. While the study highlighted ferruginol (compound 4, IC50 = 12.1 µg/mL) as the most active, DHR was found to be inactive at the highest tested concentration (>100 µg/mL) [1]. This lack of activity is a key differentiator, as it demonstrates that the presence of the quinone moiety in DHR does not confer antileishmanial properties, in contrast to the phenolic ferruginol. This negative result is valuable for researchers seeking to understand structure-activity relationships (SAR) within this compound class.

Antileishmanial Leishmania major Neglected Tropical Diseases Diterpenoid

High-Value Application Scenarios for Procuring 6,7-Dehydroroyleanone (DHR)


Multidrug-Resistant (MDR) Cancer Research: Overcoming P-gp-Mediated Efflux

Procure DHR for studies focused on circumventing P-glycoprotein (P-gp)-mediated multidrug resistance in cancers. DHR's demonstrated ability to maintain cytotoxic potency in P-gp-overexpressing NCI-H460/R cells (IC50 = 10.6 µM, comparable to 10.3 µM in sensitive cells) makes it a valuable chemical probe and a potential lead scaffold for developing novel MDR-reversing agents [1]. Unlike many standard chemotherapeutics and even some royleanone analogs, DHR evades this critical resistance mechanism, offering a distinct advantage for proof-of-concept studies in resistant tumor models.

Inflammation and iNOS-Targeted Drug Discovery

Source DHR as a natural product-based inhibitor of inducible nitric oxide synthase (iNOS). Quantitative data show DHR suppresses LPS-induced NO production in macrophages (~65% inhibition at 20 µM), surpassing the potency of the clinical drug dexamethasone [2]. Its proposed mechanism as a competitive iNOS inhibitor [3] provides a clear molecular target, positioning DHR as a valuable tool for validating iNOS as a therapeutic target in models of septic shock, inflammatory diseases, and myocardial ischemia, distinct from its cytotoxic applications.

Natural Product-Based Nanomedicine and Drug Delivery Development

Utilize DHR as a model hydrophobic natural product payload for developing advanced drug delivery systems. Its well-characterized cytotoxicity profile and the documented success of DHR-squalene conjugate nanoparticles in enhancing aqueous solubility and bioavailability [4] make it an ideal candidate for studying self-assembly, controlled release, and tumor targeting. The 8-fold reduction in IC50 achieved in NCI-H460 cells upon nanoencapsulation [5] provides a quantitative benchmark for evaluating the performance of novel nanocarrier platforms in oncology.

Structure-Activity Relationship (SAR) Studies on Abietane Diterpenes

Incorporate DHR into focused libraries of abietane diterpenes for systematic SAR analysis. Its unique combination of a quinone moiety, C-12 hydroxyl group, and specific unsaturation pattern dictates a distinct biological fingerprint (e.g., strong P-gp evasion, selective cytotoxicity, iNOS inhibition). Direct comparisons with analogs like royleanone, horminone, and ferruginol (as documented in Section 3) can delineate the structural determinants for specific activities, guiding the rational design of next-generation therapeutics with improved potency, selectivity, and reduced off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dehydroroyleanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.